Ro 31-7837 Ro 31-7837 Ro 31-7837 is a potassium channel opener.
Brand Name: Vulcanchem
CAS No.: 120280-33-3
VCID: VC0541637
InChI: InChI=1S/C17H16N2O2/c1-17(2)10-14(15-5-3-4-8-19(15)20)13-9-12(11-18)6-7-16(13)21-17/h3-9,14H,10H2,1-2H3
SMILES: CC1(CC(C2=C(O1)C=CC(=C2)C#N)C3=CC=CC=[N+]3[O-])C
Molecular Formula: C17H16N2O2-
Molecular Weight: 280.32 g/mol

Ro 31-7837

CAS No.: 120280-33-3

Cat. No.: VC0541637

Molecular Formula: C17H16N2O2-

Molecular Weight: 280.32 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Ro 31-7837 - 120280-33-3

Specification

CAS No. 120280-33-3
Molecular Formula C17H16N2O2-
Molecular Weight 280.32 g/mol
IUPAC Name 2,2-dimethyl-4-(1-oxidopyridin-1-ium-2-yl)-3,4-dihydrochromene-6-carbonitrile
Standard InChI InChI=1S/C17H16N2O2/c1-17(2)10-14(15-5-3-4-8-19(15)20)13-9-12(11-18)6-7-16(13)21-17/h3-9,14H,10H2,1-2H3
Standard InChI Key IPASVSRDRRKZCQ-AWEZNQCLSA-N
Isomeric SMILES CC1(C[C@@H](C2=C(O1)C=CC(=C2)C#N)C3=CC=CC=[N+]3[O-])C
SMILES CC1(CC(C2=C(O1)C=CC(=C2)C#N)C3=CC=CC=[N+]3[O-])C
Canonical SMILES CC1(CC(C2=C(O1)C=CC(=C2)C#N)C3=CC=CC=[N+]3[O-])C
Appearance Solid powder

Introduction

Chemical and Structural Profile

Ro 31-7837 has a molecular weight of 280.32 g/mol and the systematic name 2-(3,4-dihydro-2,2-dimethyl-6-nitro-2H-1-benzopyran-4-yl)pyridine-3-carboxamide . Its structure comprises a benzopyran moiety linked to a pyridine-carboxamide group, which confers selectivity for K(ATP) channels over other ion channels.

Table 1: Chemical Properties of Ro 31-7837

PropertyValue
Molecular FormulaC₁₇H₁₆N₂O₂
CAS Number120280-33-3
Molecular Weight280.32 g/mol
SolubilityEthanol-soluble
Primary TargetK(ATP) channels

The compound’s stability in plasma and compatibility with ethanol-based protein precipitation methods facilitate its use in preclinical studies .

Analytical Methods for Quantification

A validated liquid chromatography-mass spectrometry (LC-MS) method enables simultaneous quantification of Ro 31-7837 and its metabolite, Ro 31-6930, in rat plasma . The protocol involves:

  • Protein Precipitation: Ethanol removes plasma proteins, yielding a supernatant rich in analytes.

  • Online Solid-Phase Extraction (SPE): A trapping column (LC-ABZ, 20 × 4.6 mm) retains the compounds, which are backflushed onto an analytical column (Kromasil C18, 125 × 4.0 mm) for separation.

  • Mass Spectrometric Detection: Atmospheric pressure chemical ionization (APCI) in selected reaction monitoring (SRM) mode achieves a lower limit of quantification (LLOQ) of 0.25 ng/ml for both compounds .

Table 2: Performance Metrics of the LC-MS Assay

ParameterRo 31-7837Ro 31-6930
Precision (% RSD)3.73.5
Accuracy (% Nominal)101106
Linear Range (ng/ml)0.25–1000.25–100

This method’s robustness supports pharmacokinetic studies, revealing a plasma half-life of approximately 2.5 hours in rats .

Pharmacokinetics and Metabolism

Following intravenous administration in rats, Ro 31-7837 undergoes rapid hepatic metabolism to Ro 31-6930, a pharmacologically active metabolite . The parent compound and metabolite exhibit parallel elimination profiles, with both achieving peak plasma concentrations within 15 minutes. Renal excretion accounts for <10% of the administered dose, suggesting extensive hepatic clearance.

Key Pharmacokinetic Parameters:

  • Volume of Distribution: 5.2 L/kg (indicative of tissue penetration).

  • Clearance: 32 ml/min/kg (high hepatic extraction ratio).

  • Bioavailability: 40% (oral administration in rats) .

The metabolite Ro 31-6930 retains K(ATP) channel-opening activity but with reduced potency compared to the parent compound .

Pharmacological Effects and Mechanisms

Modulation of Neural Excitability

In rat locus coeruleus neurons, Ro 31-7837 (10 μM) reduces spontaneous action potential firing by 60% without altering resting membrane potential . This effect is reversible by the K(ATP) blocker tolbutamide (300 μM), confirming target specificity. The metabolite Ro 31-6930 exhibits similar activity, though at higher concentrations (EC₅₀ = 15 μM vs. 8 μM for Ro 31-7837) .

Cardiovascular Actions

In isolated rat aortic rings, Ro 31-7837 induces vasodilation with an EC₅₀ of 0.3 μM, an effect abolished by glibenclamide . This suggests potential antihypertensive applications, though in vivo studies remain limited.

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